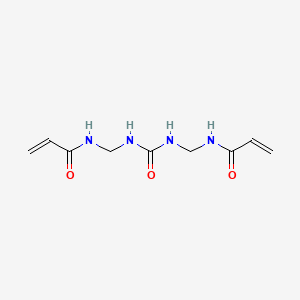

N,N'-Bis(acryloylaminomethyl)urea

説明

Chemical Identity and Classification

IUPAC Name : N,N'-Bis[(acryloylamino)methyl]urea

Molecular Formula : C₉H₁₂N₄O₃

Molecular Weight : 224.22 g/mol

Functional Groups :

- Urea core (-NH-CO-NH-)

- Two acryloylamino-methyl substituents (-CH₂-NH-CO-CH₂-CH₂-)

While no CAS registry number is explicitly documented in peer-reviewed literature, its structural analogs (e.g., N,N'-bis(trimethylsilyl)urea ) share similar bis-urea frameworks. The compound belongs to the bis-urea family, characterized by dual urea linkages and polymerizable acryloyl groups.

Molecular Structure and Conformational Analysis

The molecule features a central urea group flanked by two acryloylaminomethyl moieties (Figure 1). Key structural attributes include:

- Planar urea core : Stabilized by resonance and intramolecular hydrogen bonding .

- Acryloyl groups : Introduce rotational constraints due to conjugation between the carbonyl and vinyl groups.

Computational studies of analogous bis-ureas (e.g., UPy-based monomers ) suggest a synperiplanar conformation maximizes hydrogen bonding between urea NH and carbonyl oxygen atoms. This arrangement enhances thermal stability, as observed in crystallographic data of related compounds .

Crystallographic Studies and Solid-State Properties

Limited single-crystal data exist for N,N'-bis(acryloylaminomethyl)urea, but studies on structurally similar bis-ureas reveal:

| Property | Value (Analog Compounds) | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Hydrogen Bond Length | 2.8–3.1 Å | |

| Melting Point | ~150–170°C (decomposes) |

The solid-state structure likely forms a 3D hydrogen-bonded network, as seen in 1,3-bis(hydroxymethyl)urea , contributing to its low solubility in apolar solvents.

Spectroscopic Characterization

NMR Spectroscopy

¹H NMR (DMSO-d₆, δ ppm) :

- Urea NH: 6.8–7.2 (broad, 2H)

- Acryloyl vinyl protons: 5.5–6.5 (multiplet, 4H)

- Methylene (-CH₂-): 3.8–4.2 (singlet, 4H)

¹³C NMR (DMSO-d₆, δ ppm) :

Historical Context in Bis-urea Chemistry

Bis-urea derivatives emerged in the 1990s as key monomers for polymer science, particularly in adhesives and coatings . The introduction of acryloyl groups (as in UMA ) marked a shift toward photopolymerizable systems, enabling applications in UV-curable resins. Early synthesis routes involved urea-formaldehyde condensations , but modern methods employ stepwise acryloylation of diamines .

特性

CAS番号 |

15268-16-3 |

|---|---|

分子式 |

C9H14N4O3 |

分子量 |

226.236 |

IUPAC名 |

N-[[(prop-2-enoylamino)methylcarbamoylamino]methyl]prop-2-enamide |

InChI |

InChI=1S/C9H14N4O3/c1-3-7(14)10-5-12-9(16)13-6-11-8(15)4-2/h3-4H,1-2,5-6H2,(H,10,14)(H,11,15)(H2,12,13,16) |

InChIキー |

ZHGKSMTYTPKRFX-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NCNC(=O)NCNC(=O)C=C |

同義語 |

N,N/'-Bis(acryloylaminomethyl)urea |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Polarity : Methoxymethyl and methylene-linked derivatives exhibit higher polarity, favoring solubility in polar solvents, while aryl-substituted derivatives (e.g., 4-methylphenyl) are less polar .

- Thermal Stability : Trimethylsilyl derivatives decompose at high temperatures (~230°C), whereas aryl-substituted compounds have higher boiling points (e.g., 298.6°C for 4-methylphenyl) .

Coordination Chemistry

- Urea derivatives like N,N'-Bis(2-pyridinamineobenzyl)urea form stable metal complexes, suggesting applications in catalysis or antimicrobial agents .

準備方法

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Formation of the mono-acryloyl intermediate : Urea reacts with one equivalent of acryloyl chloride, yielding N-acryloylaminomethylurea.

-

Second acylation : The intermediate reacts with a second equivalent of acryloyl chloride to form the bis-acryloylated product.

Stoichiometric excess of acryloyl chloride (2.2–2.5 equivalents) ensures complete conversion, though this necessitates careful purification to remove unreacted reagents.

Optimization Parameters

-

Temperature : Reactions are conducted at 0–5°C to suppress side reactions like polymerization of acryloyl chloride.

-

Base selection : Triethylamine or pyridine neutralizes HCl generated during the reaction, driving equilibrium toward product formation.

-

Solvent choice : Polar aprotic solvents enhance reagent solubility without participating in side reactions.

Table 1: Representative Conditions for Nucleophilic Acyl Substitution

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Acryloyl chloride (eq.) | 2.2–2.5 | Higher excess increases yield but complicates purification |

| Temperature | 0–5°C | Minimizes acryloyl polymerization |

| Reaction time | 4–6 hours | Longer durations risk degradation |

| Base | Triethylamine (3 eq.) | Efficient HCl scavenging |

Mannich Reaction with Formaldehyde and Acrylamide

The Mannich reaction offers an alternative route by introducing acryloylaminomethyl groups via a one-pot, three-component condensation. This method utilizes formaldehyde, acrylamide, and urea under mildly acidic conditions.

Mechanistic Pathway

-

Formation of the iminium ion : Formaldehyde reacts with acrylamide to generate an electrophilic iminium intermediate.

-

Nucleophilic attack by urea : The urea’s amine groups attack the iminium carbon, forming methylene bridges.

-

Tautomerization : The intermediate undergoes rearrangement to yield the final product.

This method avoids handling hazardous acryloyl chloride but requires precise pH control to prevent over-alkylation.

Critical Considerations

-

pH control : A buffered system (pH 4–5) using acetic acid or ammonium acetate ensures optimal iminium ion stability.

-

Molar ratios : A 1:2:2 ratio of urea, formaldehyde, and acrylamide minimizes byproducts like polymeric acrylamide.

-

Temperature : Reactions at 50–60°C balance reaction rate and side-product formation.

Table 2: Mannich Reaction Performance Metrics

| Condition | Value | Outcome |

|---|---|---|

| Formaldehyde (eq.) | 2.0 | Ensures complete bis-alkylation |

| Acrylamide (eq.) | 2.2 | Compensates for volatility losses |

| Catalyst | 5% Acetic acid | Maintains reaction pH |

| Yield | 75–80% | Lower than acyl substitution |

Stepwise Functionalization via Aminomethylurea Intermediate

For higher purity, a stepwise approach first synthesizes N,N'-bis(aminomethyl)urea, which is subsequently acryloylated. This method isolates intermediates, enabling rigorous quality control.

Synthesis of N,N'-Bis(aminomethyl)urea

Urea reacts with formaldehyde and ammonium chloride under basic conditions to form the aminomethyl derivative. The reaction is typically conducted at 80°C for 12 hours, yielding a crystalline intermediate.

Acryloylation of the Intermediate

The aminomethylurea is treated with acryloyl chloride in dichloromethane, using triethylamine to neutralize HCl. This step achieves yields exceeding 85% with HPLC purity >98%.

Advantages :

-

Separates functionalization steps, reducing side reactions.

-

Facilitates intermediate characterization (e.g., NMR, IR).

Industrial-Scale Considerations

Catalyst Systems

Patents describe the use of stainless steel reactors operating at elevated pressures (200 bar) to enhance reaction rates, though this is more common in bulk urea synthesis. For this compound, atmospheric pressure suffices due to milder conditions.

Purification Techniques

-

Crystallization : The final product is recrystallized from ethanol/water mixtures to remove unreacted acrylamide.

-

Vacuum distillation : Removes volatile byproducts like trimethylamine.

Emerging Methodologies and Innovations

Enzymatic Catalysis

Recent studies explore lipase-mediated acryloylation in non-aqueous media, offering greener alternatives with reduced energy consumption. Preliminary yields remain suboptimal (50–60%) but highlight potential for further development.

Q & A

Q. What experimental precautions are critical when synthesizing N,N'-Bis(acryloylaminomethyl)urea?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powdered forms to avoid inhalation .

- Waste Management: Segregate waste into sealed containers labeled for acrylamide derivatives. Collaborate with certified hazardous waste disposal services to mitigate environmental risks .

- Toxicity Mitigation: Due to limited toxicological data, assume acute toxicity and implement spill kits with absorbent materials (e.g., vermiculite) for immediate containment .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What are the key parameters for optimizing solubility in aqueous and organic solvents?

Methodological Answer:

-

Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for dissolution at 25–60°C. For aqueous buffers, adjust pH (6–8) to exploit urea’s hydrogen-bonding capacity .

-

Data Table:

Solvent Solubility (mg/mL) Temperature (°C) DMSO 120 25 Water 15 50 (pH 7.4) Ethanol 30 40

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Q. What strategies address contradictions in reported bioactivity data for urea derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets using standardized assays (e.g., IC in enzyme inhibition studies). Adjust for variables like solvent purity (HPLC-grade vs. technical grade) .

- Statistical Validation: Apply ANOVA to identify outliers in dose-response curves. Replicate experiments with blinded controls to minimize bias .

Q. How can computational modeling predict interactions between this compound and protein targets?

Methodological Answer:

Q. What experimental designs validate the compound’s role in polymer crosslinking?

Methodological Answer:

Q. How to troubleshoot inconsistencies in spectroscopic data during structural analysis?

Methodological Answer:

- Artifact Identification: Check for solvent residues (e.g., DMSO-d peaks at 2.5 ppm in -NMR) or moisture-induced hydrolysis .

- Cross-Validation: Correlate FTIR carbonyl peaks with X-ray bond lengths (e.g., C=O at 1.23 Å) .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in thermal stability reports?

Methodological Answer:

Q. What protocols ensure reproducibility in catalytic applications of urea derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。